molecular formula C7H9IN2 B1490569 1-(but-3-en-1-yl)-4-iodo-1H-pyrazole CAS No. 1341109-73-6

1-(but-3-en-1-yl)-4-iodo-1H-pyrazole

Cat. No. B1490569
CAS RN: 1341109-73-6
M. Wt: 248.06 g/mol
InChI Key: ZXOZXGTZNTUWNS-UHFFFAOYSA-N
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Description

The compound “1-(but-3-en-1-yl)-4-iodo-1H-pyrazole” contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This ring is substituted at the 4-position with an iodine atom and at the 1-position with a but-3-en-1-yl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, followed by substitution at the appropriate positions. Pyrazoles can be synthesized through the reaction of α,β-unsaturated carbonyls with hydrazine . The but-3-en-1-yl group could potentially be introduced through a reaction with a suitable but-3-en-1-yl reagent . The iodine could be introduced through a halogenation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with the iodine atom and the but-3-en-1-yl group attached at the 4 and 1 positions, respectively .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would largely depend on the conditions and reagents present. The presence of the iodine atom makes it a potential site for nucleophilic substitution reactions . The but-3-en-1-yl group contains a carbon-carbon double bond, which could potentially undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the iodine atom would likely make it relatively heavy and possibly increase its boiling point compared to similar compounds without halogens .

Future Directions

The future directions for research on this compound would depend on its intended use. If it shows promising biological activity, it could be further studied as a potential drug .

properties

IUPAC Name

1-but-3-enyl-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2/c1-2-3-4-10-6-7(8)5-9-10/h2,5-6H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOZXGTZNTUWNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(but-3-en-1-yl)-4-iodo-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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